molecular formula C20H13BrN2O2 B3967386 2-(2-bromophenyl)-3-(4-hydroxyphenyl)-4(3H)-quinazolinone

2-(2-bromophenyl)-3-(4-hydroxyphenyl)-4(3H)-quinazolinone

Cat. No. B3967386
M. Wt: 393.2 g/mol
InChI Key: NBFRDVCZNRAKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenyl)-3-(4-hydroxyphenyl)-4(3H)-quinazolinone, also known as BRQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-3-(4-hydroxyphenyl)-4(3H)-quinazolinone involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activation of the Akt/mTOR pathway, which is a key signaling pathway that promotes cancer cell survival and growth. Additionally, this compound has been found to inhibit the expression of various oncogenes, such as c-Myc and Bcl-2, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective cancer treatment. Additionally, this compound has been found to exhibit antioxidant properties, which may be beneficial in reducing oxidative stress and inflammation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-bromophenyl)-3-(4-hydroxyphenyl)-4(3H)-quinazolinone in lab experiments is its high purity and yield, which allows for consistent and reproducible results. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-(2-bromophenyl)-3-(4-hydroxyphenyl)-4(3H)-quinazolinone. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to investigate the efficacy of this compound in vivo and its potential as a cancer treatment. Moreover, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases, should be explored. Finally, the development of novel formulations and delivery systems for this compound may enhance its bioavailability and therapeutic efficacy.
In conclusion, this compound is a promising chemical compound that has shown potential as a cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Moreover, the future directions for the research and development of this compound have been highlighted, which may lead to the discovery of new therapeutic agents for various diseases.

Scientific Research Applications

2-(2-bromophenyl)-3-(4-hydroxyphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, this compound has been found to inhibit angiogenesis, which is the process of new blood vessel formation, in cancer cells.

properties

IUPAC Name

2-(2-bromophenyl)-3-(4-hydroxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2/c21-17-7-3-1-5-15(17)19-22-18-8-4-2-6-16(18)20(25)23(19)13-9-11-14(24)12-10-13/h1-12,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFRDVCZNRAKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3Br)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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